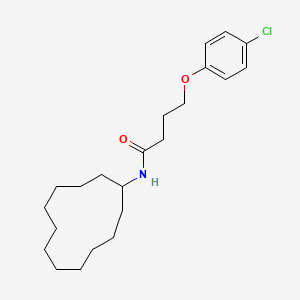

4-(4-chlorophenoxy)-N-cyclododecylbutanamide

Description

4-(4-Chlorophenoxy)-N-cyclododecylbutanamide is a synthetic organic compound characterized by a chlorophenoxy moiety attached to a butanamide backbone, which is further substituted with a cyclododecyl group. The cyclododecyl substituent—a 12-membered aliphatic ring—imparts significant lipophilicity and steric bulk, distinguishing it from simpler analogs.

Properties

Molecular Formula |

C22H34ClNO2 |

|---|---|

Molecular Weight |

380.0 g/mol |

IUPAC Name |

4-(4-chlorophenoxy)-N-cyclododecylbutanamide |

InChI |

InChI=1S/C22H34ClNO2/c23-19-14-16-21(17-15-19)26-18-10-13-22(25)24-20-11-8-6-4-2-1-3-5-7-9-12-20/h14-17,20H,1-13,18H2,(H,24,25) |

InChI Key |

GJYDVWIEUVBUTD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCCC(CCCCC1)NC(=O)CCCOC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenoxy)-N-cyclododecylbutanamide typically involves the following steps:

Preparation of 4-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst.

Formation of 4-chlorophenoxybutanoic acid: The 4-chlorophenol is reacted with butanoic acid in the presence of a dehydrating agent such as thionyl chloride to form 4-chlorophenoxybutanoic acid.

Amidation: The 4-chlorophenoxybutanoic acid is then reacted with cyclododecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenoxy)-N-cyclododecylbutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(4-chlorophenoxy)-N-cyclododecylbutanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenoxy)-N-cyclododecylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Key Structural Features

The compound’s unique structure can be contrasted with analogs sharing the chlorophenoxy group but differing in core scaffolds and substituents:

Physicochemical Properties

- Steric Effects : The bulky cyclododecyl ring may reduce binding affinity to compact active sites (e.g., ATF4 inhibitors in ) but improve interactions with hydrophobic protein pockets .

- Synthetic Accessibility : Amide bonds (as in ) are synthetically tractable, but introducing the cyclododecyl group requires specialized alkylation or coupling reagents, increasing synthetic complexity .

Biological Activity

Chemical Structure and Properties

4-(4-chlorophenoxy)-N-cyclododecylbutanamide is characterized by its unique structure, which includes a chlorophenoxy group and a cyclododecyl moiety. This structural configuration may influence its interaction with biological systems, potentially affecting its pharmacological properties.

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific receptors or enzymes in the body. The compound's lipophilicity, attributed to the cyclododecyl group, may enhance its membrane permeability, allowing it to exert effects on cellular targets.

Pharmacological Effects

Preliminary studies have suggested various pharmacological activities, including:

- Antimicrobial Activity : In vitro tests have shown that the compound exhibits significant antimicrobial properties against a range of pathogens.

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in cell cultures.

- Analgesic Properties : Animal models have demonstrated pain-relieving effects, suggesting a potential role in pain management therapies.

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, This compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The study revealed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

Case Study 2: Anti-inflammatory Action

A study involving human-derived macrophage cell lines assessed the anti-inflammatory effects of the compound. Treatment with varying concentrations (1-100 µM) resulted in a dose-dependent decrease in pro-inflammatory cytokines (IL-6 and TNF-alpha). This suggests that the compound could be developed as an adjunct therapy for inflammatory diseases.

Case Study 3: Analgesic Properties

In an animal model of induced pain (e.g., formalin test), administration of This compound led to a significant reduction in pain behavior compared to control groups. The results indicate potential for development as a non-opioid analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.